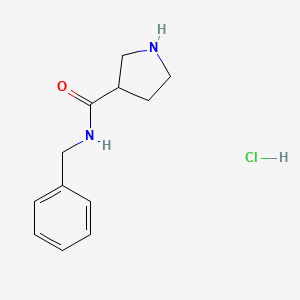

N-benzylpyrrolidine-3-carboxamide hydrochloride

Description

Propriétés

IUPAC Name |

N-benzylpyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c15-12(11-6-7-13-9-11)14-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMWRJOUAZYPEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)NCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-benzylpyrrolidine-3-carboxamide hydrochloride typically involves the following steps:

Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the nitrogen atom of the pyrrolidine ring.

Formation of Carboxamide Group: The carboxamide group is introduced by reacting the intermediate compound with a suitable carboxylic acid derivative, such as an acyl chloride or an ester, under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: N-benzylpyrrolidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: N-benzylpyrrolidine-3-carboxamide N-oxide.

Reduction: N-benzylpyrrolidine-3-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

-

Pharmaceutical Development

- N-benzylpyrrolidine-3-carboxamide hydrochloride serves as an important intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have been explored for their potential in treating conditions such as Alzheimer's disease and other cognitive impairments .

-

Analytical Chemistry

- The compound is utilized as a reference standard in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This application ensures accurate quantification of similar compounds in complex mixtures, facilitating drug development and quality control processes .

-

Biochemical Research

- Researchers employ this compound to study its effects on neurotransmitter systems, contributing to a better understanding of brain function. Notably, studies have shown that certain derivatives exhibit significant inhibition against enzymes like acetylcholinesterase (AChE) and beta-secretase (BACE-1), which are crucial for cognitive function .

- Material Science

- Drug Formulation

Alzheimer's Disease Research

A study focused on the design and synthesis of N-benzylpyrrolidine derivatives demonstrated their potential as multi-target agents for Alzheimer's disease. Compounds tested showed extensive inhibition against beta-secretase-1 and human acetylcholinesterase, indicating their promise in neuroprotection and cognitive enhancement .

Antimalarial Activity

Research identified a derivative of N-benzylpyrrolidine-3-carboxamide with significant antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. This compound exhibited an EC50 value of 46 nM against the sensitive strain, highlighting its potential as a lead compound for malaria treatment .

Mécanisme D'action

The mechanism of action of N-benzylpyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Functional Group Impact

- Carboxamide vs. Carboxylic Acid: The carboxamide group in the target compound replaces the carboxylic acid (-COOH) found in 1-benzylpyrrolidine-3-carboxylic acid hydrochloride. This substitution reduces acidity (pKa ~-1 for -COOH vs.

- Trifluoromethyl and Methyl Groups : The trifluoromethyl (-CF₃) group in N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride introduces strong electronegativity and metabolic stability, making it valuable in agrochemicals and CNS-targeting pharmaceuticals .

Physicochemical Properties

- Stability : Hydrochloride salts (e.g., amitriptyline hydrochloride) generally exhibit good solution stability under controlled conditions, as inferred from RP-HPLC stability studies .

Activité Biologique

N-benzylpyrrolidine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a benzyl substituent and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 240.73 g/mol. The hydrochloride salt form enhances its solubility, making it suitable for biological assays and pharmaceutical applications.

Research indicates that this compound interacts with various biological targets, influencing neurotransmitter systems and exhibiting neuroprotective effects. It has been studied for its role in modulating receptor activity within the central nervous system, particularly as an inhibitor of enzymes such as acetylcholinesterase (AChE) and beta-secretase (hBACE-1) .

1. Neuroprotective Effects

Studies have shown that derivatives of N-benzylpyrrolidine exhibit significant inhibition against AChE and hBACE-1, which are crucial in Alzheimer's disease pathology. Compounds such as 8f and 12f demonstrated not only enzyme inhibition but also neuroprotection in SHSY-5Y cell lines, suggesting potential therapeutic applications in cognitive dysfunction .

2. Antimicrobial Properties

Pyrrolidine derivatives, including this compound, have shown antimicrobial activity, making them candidates for treating infections. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

3. Antimalarial Activity

Recent investigations identified N-benzylpyrrolidine derivatives as promising candidates for malaria treatment. For instance, the compound (+)−54b demonstrated potent activity against both drug-sensitive and resistant strains of Plasmodium falciparum, with EC50 values indicating high efficacy .

Case Studies

Case Study 1: Neuroprotective Activity

In a study assessing the cognitive effects of N-benzylpyrrolidine derivatives, compounds 8f and 12f were tested using the Morris water maze and Y-Maze tests. These compounds significantly ameliorated cognitive dysfunction induced by scopolamine and amyloid-beta aggregates in animal models, highlighting their potential for Alzheimer's treatment .

Case Study 2: Antimalarial Efficacy

The compound (+)−54b was evaluated in vivo for its antimalarial properties. It exhibited a long half-life in mice (4.4 hours) and was effective at doses around 30 mg/kg/day, demonstrating its potential as an orally efficacious antimalarial agent .

Binding Affinity and Inhibition Studies

This compound has been characterized for its binding affinity to various enzymes. Interaction studies reveal that structural modifications can enhance or diminish biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

| Compound | Target Enzyme | Binding Affinity (nM) | Biological Activity |

|---|---|---|---|

| N-benzylpyrrolidine-3-carboxamide | AChE | 45 | Inhibition |

| N-benzylpyrrolidine-3-carboxamide | hBACE-1 | 30 | Inhibition |

| (+)−54b | Plasmodium falciparum | 21 | Antimalarial |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing N-benzylpyrrolidine-3-carboxamide hydrochloride, and how should they be applied?

- Methodological Answer :

- HPLC : Use ≥98% purity verification via reverse-phase HPLC with a C18 column, as described for structurally similar pyrrolidine derivatives . Mobile phases (e.g., acetonitrile/water with 0.1% TFA) should be optimized for retention and resolution.

- NMR Spectroscopy : Perform - and -NMR to confirm the benzyl and carboxamide substituents. Compare chemical shifts with analogous compounds, such as (R)-3-benzyloxypyrrolidine hydrochloride (CAS 927819-90-7), to validate stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) in ESI+ mode can confirm the molecular ion peak ([M+H]) and rule out adducts or degradation products.

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodological Answer :

- Recrystallization : Use solvent systems like ethanol/water or dichloromethane/hexane to remove unreacted precursors or byproducts. Monitor purity via TLC (e.g., silica gel plates, UV detection) .

- In-line Monitoring : Implement in-process controls (IPC) such as FTIR or Raman spectroscopy to detect intermediates and adjust reaction conditions in real time.

- Impurity Profiling : Compare HPLC traces with reference standards (e.g., EP-grade impurities in related carboxamide hydrochlorides) to identify and quantify contaminants .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in this compound synthesis?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA or IB) to separate enantiomers, as demonstrated for (R)-3-benzyloxypyrrolidine hydrochloride . Adjust mobile phase composition (e.g., hexane/isopropanol with diethylamine) to optimize resolution.

- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during key steps like benzylation or amide coupling to minimize racemization.

- Crystallization-Induced Diastereomer Resolution : Convert the hydrochloride salt to a diastereomeric complex using chiral counterions (e.g., (-)-di-p-toluoyl-D-tartaric acid) to isolate the desired enantiomer .

Q. How should stability studies for this compound under varying conditions be designed?

- Methodological Answer :

- Forced Degradation : Expose the compound to stressors:

- Thermal : 40–60°C for 1–4 weeks in open and sealed vials .

- Hydrolytic : pH 1–13 buffers at 25–60°C to assess acid/base sensitivity.

- Oxidative : 3% HO at room temperature for 24–72 hours .

- Analytical Endpoints : Quantify degradation products via HPLC-MS and correlate with structural changes (e.g., benzyl group oxidation or pyrrolidine ring opening).

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions (e.g., 25°C/60% RH) .

Q. How can researchers address contradictions in reaction yield data during scale-up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., temperature, stoichiometry, mixing efficiency) affecting yield. For example, optimize benzylation steps by varying equivalents of benzyl bromide and reaction time .

- Mechanistic Investigation : Use DFT calculations or in-situ spectroscopy (e.g., ReactIR) to study rate-limiting steps and side reactions.

- Comparative Analysis : Replicate small-scale conditions (e.g., reflux vs. microwave-assisted synthesis) and compare yields with published protocols for structurally related compounds .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For powder handling, employ fume hoods with HEPA filters to prevent inhalation .

- Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose of waste per EPA guidelines for halogenated compounds .

- Emergency Procedures : Train staff on first-aid measures (e.g., eye irrigation with saline for 15 minutes if exposed) and maintain SDS documentation on-site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.